吡哆胺
描述
吡哆胺是维生素 B6 的三种天然形式之一,另外两种分别是吡哆醇和吡哆醛。它是一种水溶性维生素,在各种生物过程中起着至关重要的作用。 从化学角度看,吡哆胺基于吡啶环结构,具有羟基、甲基、氨基甲基和羟甲基取代基 。 它以其清除自由基和螯合金属离子的能力而闻名,使其成为生物和化学环境中重要的化合物 .
科学研究应用
吡哆胺在科学研究中具有广泛的应用:
作用机制
吡哆胺主要通过其抗氧化活性及其螯合金属离子的能力发挥作用。 它清除活性氧物种和活性羰基物种,从而防止氧化损伤和晚期糖基化终产物的形成 。 吡哆胺还在各种酶促反应中充当辅酶,特别是那些涉及氨基酸代谢的反应 .
生化分析
Biochemical Properties
Pyridoxamine is involved in several biochemical reactions, primarily due to its ability to scavenge free radicals and carbonyl species formed during sugar and lipid degradation . It interacts with various enzymes and proteins, including transition metal ions like Cu2+ and Fe3+, forming weak complexes . Pyridoxamine also inhibits the Maillard reaction, blocking the formation of advanced glycation end-products (AGEs) by trapping intermediates and chelating metal ions crucial for redox reactions . This inhibition is significant in preventing complications associated with diabetes .
Cellular Effects
Pyridoxamine has notable effects on cellular processes. It protects cells from oxidative stress by scavenging reactive oxygen species and reactive carbonyl species . In human granulosa cells, pyridoxamine impedes the formation of AGEs, thereby protecting against cellular damage . Additionally, pyridoxamine has been shown to rescue folding-defective variants of human alanine:glyoxylate aminotransferase, which is crucial in preventing primary hyperoxaluria type I .
Molecular Mechanism
At the molecular level, pyridoxamine exerts its effects through several mechanisms. It traps intermediates in the formation of Amadori products, preventing the breakdown of glycated proteins . Pyridoxamine also chelates metal ions, disrupting the catalysis of redox reactions that lead to the formation of AGEs . Furthermore, it inhibits the formation of advanced lipoxidation end-products during lipid peroxidation reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyridoxamine have been observed to change over time. Pyridoxamine is relatively stable and does not degrade quickly, maintaining its efficacy in scavenging reactive species . Long-term studies in animal models have shown that pyridoxamine improves kidney histology and protects against ionizing radiation-induced gastrointestinal epithelial apoptosis .
Dosage Effects in Animal Models
The effects of pyridoxamine vary with different dosages in animal models. At lower doses, pyridoxamine effectively reduces oxidative stress and prevents the formation of AGEs . At higher doses, it may exhibit toxic effects, although these are generally less severe compared to other AGE inhibitors . Studies have shown that pyridoxamine improves kidney histology in diabetic models, comparable or superior to aminoguanidine .
Metabolic Pathways
Pyridoxamine is involved in several metabolic pathways, primarily through its conversion to pyridoxamine 5’-phosphate (PMP) by the enzyme pyridoxal kinase . PMP is further converted to pyridoxal 5’-phosphate (PLP), the metabolically active form, by pyridoxamine-phosphate transaminase or pyridoxine 5’-phosphate oxidase . These pathways are crucial for amino acid metabolism and neurotransmitter synthesis .
Transport and Distribution
Pyridoxamine is transported and distributed within cells and tissues through specific transporters and binding proteins . It is absorbed in the intestine and distributed to various tissues, including the liver, blood, and brain . The transport of pyridoxamine into mammalian cells is facilitated and exhibits relative specificity .
Subcellular Localization
The subcellular localization of pyridoxamine is primarily in the cytosol, where it participates in various metabolic reactions . Studies have shown that pyridoxamine can also localize to mitochondria and peroxisomes, depending on the specific cellular context . This localization is essential for its role in amino acid metabolism and protection against oxidative stress .
准备方法
合成路线和反应条件: 吡哆胺的制备通常涉及吡哆醇盐酸盐的转化。该过程首先用活化的二氧化锰和浓硫酸氧化吡哆醇盐酸盐,生成吡哆醛。然后与无水醋酸钠和羟胺盐酸盐反应,生成吡哆醛肟。 最后一步是用醋酸和锌还原吡哆醛肟,得到吡哆胺 .
工业生产方法: 吡哆胺二盐酸盐的工业生产涉及类似的步骤,但规模更大。该过程包括制备吡哆醛肟,然后将其还原并结晶,得到吡哆胺二盐酸盐。 该方法确保了最终产品的产率和纯度 .
化学反应分析
反应类型: 吡哆胺会发生各种化学反应,包括氧化、还原和取代。 它可以与过渡金属离子,特别是铜和铁形成络合物 .
常见试剂和条件:
氧化: 吡哆胺可以用过氧化氢或高锰酸钾等氧化剂进行氧化。
还原: 还原反应通常涉及锌和醋酸等试剂。
取代: 取代反应可能发生在氨基甲基上,通常使用烷基卤化物等试剂。
相似化合物的比较
吡哆胺是维生素 B6 的三种形式之一,另外两种是吡哆醇和吡哆醛。 虽然所有三种化合物都可以转化为生物活性形式的吡哆醛 5'-磷酸,但吡哆胺在螯合金属离子和抑制晚期糖基化终产物形成方面的能力是独一无二的 。 这使得它在医学研究和应用中特别有价值。
类似化合物:
吡哆醇: 维生素 B6 的另一种形式,通常用于膳食补充剂。
吡哆醛: 维生素 B6 的醛形式,参与各种酶促反应。
吡哆醛 5'-磷酸: 维生素 B6 的活性辅酶形式,对于氨基酸代谢至关重要.
吡哆胺独特的性质和广泛的应用使其成为科学研究和工业应用中备受关注的化合物。
属性
IUPAC Name |
4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-8(12)7(2-9)6(4-11)3-10-5/h3,11-12H,2,4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZMQXZHNVQTQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CN)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046929 | |
Record name | Pyridoxamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pyridoxamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001431 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
815 mg/mL | |
Record name | Pyridoxamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001431 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
85-87-0 | |
Record name | Pyridoxamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridoxamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridoxamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11673 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pyridoxamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridoxamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.491 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRIDOXAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6466NM3W93 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pyridoxamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001431 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Pyridoxamine primarily acts by scavenging reactive carbonyl compounds (RCOs) such as methylglyoxal, a major precursor to advanced glycation end-products (AGEs) [, , , ]. This scavenging action prevents the formation of AGEs, which are implicated in various pathologies, including diabetic complications and peritoneal membrane damage. By reducing AGE formation, pyridoxamine can ameliorate oxidative stress, inflammation, and cellular damage in various tissues like the kidneys, heart, and adipose tissue [, , , ].
ANone:
- Spectroscopic Data: Pyridoxamine exhibits characteristic UV-Vis absorbance with a maximum around 324 nm and fluorescence emission at 396 nm [].
A: While primarily known for its AGE-inhibitory activity, pyridoxamine can act as a catalyst in certain reactions. For instance, pyridoxamine-functionalized dendrimers can catalyze the transamination of pyruvic acid and phenylpyruvic acid to alanine and phenylalanine, respectively []. This catalytic activity demonstrates the potential of pyridoxamine derivatives in biomimetic synthesis.
A: Yes, computational methods have been employed to study the interactions of pyridoxamine with carbohydrates []. These studies have helped elucidate the mechanism by which pyridoxamine scavenges reactive carbonyl species, providing insights for further development of pyridoxamine-based therapeutics.
A: Pyridoxamine is generally stable under physiological conditions. While specific formulations have not been extensively discussed in the provided research, the fact that it can be administered orally suggests existing strategies to ensure its stability and bioavailability [].
A: Research indicates that pyridoxamine exhibits a relatively short half-life in rats, approximately 1.43-1.6 hours depending on the dosage []. It is primarily excreted in the urine, with pyridoxic acid being the major metabolite observed [].
A: Numerous studies demonstrate the efficacy of pyridoxamine in various experimental models. In vitro, pyridoxamine has been shown to protect human keratinocytes from UVC-induced cell death []. In vivo, it has shown efficacy in pre-clinical models of diabetic nephropathy, peritoneal dialysis complications, and heart ischemia, primarily by reducing AGE formation and oxidative stress [, , , , , ]. While promising, further clinical trials are needed to confirm its therapeutic potential in humans.
ANone: The provided research does not mention any specific resistance mechanisms developing against pyridoxamine.
A: The research highlights the reduction of AGEs, specifically pentosidine, as a marker for pyridoxamine's efficacy in combating carbonyl stress [, , , ]. Further research is needed to identify more specific biomarkers for predicting efficacy or monitoring potential adverse effects.
ANone: Various analytical techniques are employed to characterize and quantify pyridoxamine and its metabolites. These include:
- High-performance liquid chromatography (HPLC) for separating and quantifying pyridoxamine and its metabolites in biological samples [, ].
- UV-Vis Spectroscopy for monitoring reaction kinetics and identifying pyridoxamine derivatives [].
- ELISA for quantifying specific proteins and biomarkers related to pyridoxamine's mechanism of action [, , ].
- Mass Spectrometry for identifying and characterizing pyridoxamine reaction products [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。